![molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5](/img/structure/B42663.png)
Methyl 2-methyl-6-nitrobenzoate
Overview
Description
Methyl 2-methyl-6-nitrobenzoate, also known as Methyl 2-methyl-6-nitrobenzoate, is an organic compound that is commonly used in scientific research. It is a nitrobenzoic acid ester, and is a colorless to pale yellow liquid with a faint odor. It is used in various applications, including as a reagent, a catalyst, and a synthetic intermediate.
Scientific Research Applications
Catalyst Research
“Methyl 2-methyl-6-nitrobenzoate” is used in catalyst research. It’s used to study the catalytic activity and cyclic catalysis of different methyl benzoates using a series of Lewis solid acid catalysts . The iron-supported zirconium/titanium solid acid catalysts were characterized using FTIR, SEM, XRD, and BET .
Synthesis of Substances
This compound is identified for use in the synthesis of substances . It’s used as a laboratory chemical in various research and development processes .
Preparation of Substituted Nitrostyrene Benzoic Acids
“Methyl 2-methyl-6-nitrobenzoate” may be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .
Synthesis of Methyl Indole-4-carboxylate
This compound may be used in the synthesis of methyl indole-4-carboxylate .
Synthesis of 5-aminoisoquinolin-1 (2H)-one
“Methyl 2-methyl-6-nitrobenzoate” may be used in the synthesis of 5-aminoisoquinolin-1 (2H)-one .
Synthesis of 5-nitroisocoumarin
This compound may be used in the synthesis of 5-nitroisocoumarin .
Synthesis of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone
“Methyl 2-methyl-6-nitrobenzoate” may be used in the synthesis of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone .
Preparation of 4- (hydroxymethyl)-1-tosylindole
This compound may also be used in the preparation of 4- (hydroxymethyl)-1-tosylindole, via Batcho-Leimgruber modification of the Reissert indole synthesis .
Mechanism of Action
Target of Action
Methyl 2-methyl-6-nitrobenzoate is a chemical compound with the molecular formula C9H9NO4 It’s known that nitrobenzoate compounds can interact with bacterial enzymes like2-nitroreductase NbaA , which initiates the degradation of 2-nitrobenzoate .
Mode of Action
Nitrobenzoate compounds are generally known to undergo reduction by enzymes like 2-nitroreductase . This interaction could lead to changes in the compound and its targets, potentially affecting their function.
Biochemical Pathways
The interaction of nitrobenzoate compounds with enzymes like 2-nitroreductase suggests that they may play a role in the metabolic pathways involving the degradation of nitroaromatic compounds .
Result of Action
Nitrobenzoate compounds are generally known to be reduced by certain bacterial enzymes, which could potentially lead to changes in the function of these enzymes and the biochemical pathways they are involved in .
properties
IUPAC Name |
methyl 2-methyl-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLOOMFDNJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344340 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-6-nitrobenzoate | |
CAS RN |
61940-22-5 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-METHYL-6-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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